5-Bromo-2-chlorophenol

Übersicht

Beschreibung

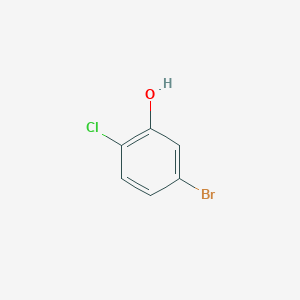

5-Bromo-2-chlorophenol: is an organic compound with the molecular formula C6H4BrClO . It is a white to light yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chlorophenol involves the bromination of 2-chlorophenol. The reaction typically uses bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position . Another method involves the demethylation of 5-Bromo-2-chloroanisole using boron tribromide in dichloromethane at low temperatures, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or bromine compounds. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Potential Reaction Pathways

While direct experimental data on further reactions of 5-bromo-2-chlorophenol is limited, its structure suggests several plausible pathways:

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–50°C | Nitro group at position 4 or 6 |

| Sulfonation | H₂SO₄, 100°C | Sulfonic acid at position 4 |

| Halogenation | X₂ (Cl₂, Br₂)/Fe catalyst | Additional halogen at position 4 |

Challenges :

-

Bromine and chlorine are electron-withdrawing groups, potentially reducing ring reactivity.

-

Position 4 (para to -OH) is most likely for substitution due to steric hindrance at position 6.

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms may act as leaving groups under specific conditions (e.g., high temperature, strong nucleophiles).

| Substitution Site | Reagents/Conditions | Product |

|---|---|---|

| Bromine (position 5) | NaOH (aq), Cu catalyst, Δ | Hydroxy or amine derivatives |

| Chlorine (position 2) | KNH₂, NH₃(l), -33°C | Amino or thiol derivatives |

Limitations :

-

NAS is less favored in phenol derivatives due to electron-withdrawing substituents deactivating the ring.

Functional Group Modifications

The hydroxyl group can undergo typical phenol reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | 5-Bromo-2-chlorophenyl acetate |

| Etherification | CH₃I, K₂CO₃ | 5-Bromo-2-chloroanisole (reverse of synthesis) |

| Oxidation | KMnO₄, acidic conditions | Quinone derivatives |

Comparative Reactivity

The compound’s reactivity is influenced by:

-

Electron-withdrawing effects : Br and Cl reduce ring electron density, slowing EAS but enabling NAS under forcing conditions.

-

Steric hindrance : Substitution at position 4 is favored over position 6 due to proximity to bromine.

Reaction Data Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

5-Bromo-2-chlorophenol (C6H4BrClO) is a pale yellow solid known for its reactivity in various chemical processes. The compound can undergo several types of reactions, including:

- Substitution Reactions : Nucleophilic aromatic substitution where bromine or chlorine can be replaced by nucleophiles.

- Oxidation and Reduction : The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.

- Coupling Reactions : It can participate in coupling reactions to produce biaryl compounds.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Basic conditions |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

Scientific Research Applications

This compound has been utilized in various scientific research domains:

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse derivatives .

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial properties . Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of this compound against various pathogens through in vitro assays. The results demonstrated notable efficacy, suggesting its potential use as a disinfectant or preservative in medical and industrial applications.

Pharmaceutical Development

This compound is involved in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. A recent study reported a practical process for scaling up the synthesis of these inhibitors using this compound as a key intermediate, achieving significant yields and cost reductions .

Environmental Impact and Safety

The compound has been studied for its role as a metabolite in pesticide degradation. For instance, profenofos, an organophosphate pesticide, is detoxified into 4-bromo-2-chlorophenol (a related compound) within biological systems. This transformation has implications for assessing human exposure to pesticides through urinary biomarkers .

Case Study: Human Exposure Assessment

A pilot study conducted among agricultural workers in Egypt indicated that urinary levels of 4-bromo-2-chlorophenol increased significantly during pesticide application periods. This finding supports the use of urinary metabolites as biomarkers for exposure assessment and highlights the importance of monitoring environmental contaminants.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chlorophenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-chlorophenol: Similar in structure but with the bromine atom in a different position.

2-Chlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-2-chlorophenol: Another positional isomer with different reactivity and properties.

Uniqueness: 5-Bromo-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic synthesis and as an intermediate in the production of various chemical products .

Biologische Aktivität

5-Bromo-2-chlorophenol (BCP) is a halogenated phenolic compound with significant biological activity, which has been explored in various research contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and toxicology.

- Molecular Formula : C₆H₄BrClO

- Molecular Weight : 207.451 g/mol

- CAS Number : 183802-98-4

- IUPAC Name : this compound

- Physical State : Solid at room temperature with a melting point between 56°C to 58°C.

BCP has been identified as a key intermediate in the synthesis of SGLT2 inhibitors, which are used for managing diabetes by promoting renal glucose excretion. The compound’s biological activity is primarily linked to its ability to modulate glucose metabolism pathways, impacting blood glucose levels indirectly through the inhibition of SGLT2.

Key Biochemical Pathways

- Glucose Metabolism : By affecting renal glucose reabsorption, BCP plays a role in the management of hyperglycemia.

- Cytochrome P450 Interaction : BCP is metabolized by human liver microsomes, particularly by cytochrome P450 enzymes CYP2C19 and CYP2B6, which are crucial for its detoxification and metabolic clearance .

Pharmacological Applications

BCP has been investigated for its potential therapeutic effects in various diseases:

- Diabetes Management : As an SGLT2 inhibitor precursor, it contributes to lowering blood sugar levels.

- Neuroprotective Research : Studies indicate potential applications in neurodegenerative diseases like Huntington's disease due to its biochemical properties .

Toxicological Concerns

Despite its beneficial uses, BCP poses certain health risks:

- Developmental Toxicity : Animal studies suggest that exposure can lead to developmental abnormalities .

- Carcinogenic Potential : Limited evidence indicates that prolonged exposure may be associated with carcinogenic effects, particularly concerning respiratory health .

Case Studies and Research Findings

- Metabolic Studies :

- Toxicological Assessments :

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| SGLT2 Inhibition | Reduces blood glucose levels by promoting glucose excretion in urine. |

| Neuroprotection | Potential applications in treating neurodegenerative diseases. |

| Metabolic Biomarker | Serves as a biomarker for exposure to profenofos. |

| Toxicity Risks | Associated with developmental toxicity and potential carcinogenic effects. |

Eigenschaften

IUPAC Name |

5-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVFFMZHGNYDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356200 | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183802-98-4 | |

| Record name | 5-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.